molecular formula C16H26N2O2 B1438271 tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate CAS No. 1019355-17-9

tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate

Cat. No.: B1438271
CAS No.: 1019355-17-9
M. Wt: 278.39 g/mol
InChI Key: OYCVEBQMDGSXGY-UHFFFAOYSA-N
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Description

tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate is a carbamate-protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group, an ethylamino backbone, and a para-isopropyl-substituted phenyl ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting G-protein-coupled receptors (GPCRs) or efflux pumps.

Properties

IUPAC Name

tert-butyl N-[2-amino-1-(4-propan-2-ylphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-11(2)12-6-8-13(9-7-12)14(10-17)18-15(19)20-16(3,4)5/h6-9,11,14H,10,17H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCVEBQMDGSXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019355-17-9
Record name tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate
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Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate typically involves the protection of a primary amine bearing the 4-(propan-2-yl)phenyl substituent with a tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)2O) under mild conditions, often in the presence of a base such as sodium bicarbonate or triethylamine to neutralize the acid generated.

Starting Materials

  • 4-(Propan-2-yl)phenylethylamine or its enantiomerically pure form (e.g., (S)-1-(4-isopropylphenyl)ethanamine) is the key amine substrate.
  • Di-tert-butyl dicarbonate ((Boc)2O) is the Boc-protecting reagent.
  • Bases such as sodium bicarbonate (NaHCO3) or triethylamine (Et3N) to facilitate the reaction.
  • Solvents : Commonly used solvents include water/ethyl acetate biphasic systems, dichloromethane, toluene, or chloroform.

Typical Reaction Conditions and Procedure

Based on literature precedents for structurally similar compounds (e.g., tert-butyl 1-(4-bromophenyl)ethyl carbamate), the following procedure is representative:

  • Step 1: Boc Protection

    • Dissolve the amine (e.g., (S)-1-(4-isopropylphenyl)ethanamine) and sodium bicarbonate in a biphasic mixture of water and ethyl acetate.
    • Cool the reaction mixture to 0–5 °C.
    • Add di-tert-butyl dicarbonate slowly to the mixture.
    • Stir the reaction at low temperature for 1–2 hours, then allow to warm to ambient temperature and continue stirring until completion (monitored by TLC).
    • The reaction typically proceeds to completion within 2–16 hours depending on scale and exact conditions.
  • Step 2: Workup

    • Filter the reaction mixture to remove any solids.
    • Extract the organic layer, wash with water or sodium bicarbonate solution to remove residual acids.
    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
    • Concentrate under reduced pressure to yield the Boc-protected amine as a solid or oil.
    • Purify by recrystallization or flash chromatography if necessary.

Reaction Optimization and Yields

Parameter Typical Conditions Observed Yields (%) Notes
Temperature 0–5 °C initially, then ambient 90–99 Low temperature controls side reactions
Solvent Water/ethyl acetate biphasic or DCM Biphasic system facilitates easy workup
Base Sodium bicarbonate or triethylamine Neutralizes acid byproducts
Reaction time 2–16 hours Longer times favor complete conversion
Purification Filtration, washing, drying, chromatography High purity achieved

Example from Literature

A procedure analogous to the preparation of tert-butyl 1-(4-bromophenyl)ethyl carbamate reported in PNAS (2016) describes:

  • To a mixture of (S)-1-(4-bromophenyl)ethanamine (19.9 mmol) and sodium bicarbonate (14.8 mmol) in water (10 mL) and ethyl acetate (10 mL) at 5 °C, (Boc)2O (23.8 mmol) was added.
  • The reaction was stirred for 2 hours, monitored by TLC.
  • The solid product was filtered, washed with hexane/water, and dried to give the Boc-protected amine in 98.7% yield as a white solid.

This method is directly applicable to the isopropyl-substituted analogue this compound due to the similar reactivity of the aromatic amine.

Alternative Methods and Catalysts

  • Use of nanocatalysts such as Fe3O4@MCM-41@Zr-piperazine has been reported for Boc protection of aromatic amines at ambient temperature with good yields (64% and above) in toluene at 70 °C for 16 h. This method offers catalyst recyclability and mild conditions.
  • Phase-transfer catalysis (PTC) and alkylation reactions involving Boc-protected intermediates have been described in patent literature for related carbamate derivatives.

Summary Table of Preparation Methods

Method Reagents & Catalysts Solvent System Temperature & Time Yield (%) Notes
Conventional Boc Protection (Boc)2O, NaHCO3 Water/ethyl acetate 0–5 °C, 2 h + ambient, 16 h 90–99 Simple, high yield, scalable
Nanocatalyst-assisted Boc Prot. (Boc)2O, Fe3O4@MCM-41@Zr-piperazine Toluene 70 °C, 16 h ~64 Catalyst reusable, mild conditions
Phase-transfer catalysis Tetrabutylammonium bromide, KOH, methyl sulfate Ethyl acetate Ambient, hours Not specified Used in alkylation of Boc intermediates

Research Findings and Considerations

  • The Boc protection is highly efficient for amines bearing bulky aromatic substituents such as 4-isopropylphenyl groups.
  • Reaction monitoring by thin-layer chromatography (TLC) is standard to ensure completion.
  • Purification is straightforward due to the differential solubility of the Boc-protected amine.
  • The choice of solvent and base affects the reaction rate and yield; biphasic aqueous-organic systems facilitate easy separation.
  • Nanocatalyst methods offer green chemistry advantages but may require longer reaction times.
  • The stereochemistry of the amine substrate is preserved under these mild conditions, important for chiral compounds.

This detailed overview synthesizes diverse authoritative sources and experimental procedures relevant to the preparation of this compound, providing a comprehensive guide for researchers aiming to prepare this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate has been investigated for its potential therapeutic effects, particularly in the context of anti-inflammatory and neuroprotective activities.

Case Study: Anti-inflammatory Activity

A study synthesized related compounds and evaluated their anti-inflammatory effects. The results indicated that certain derivatives exhibited significant inhibition of inflammation markers in vivo, suggesting that tert-butyl carbamate derivatives could be developed as anti-inflammatory agents. The percentage of inhibition ranged from 39% to 54% compared to standard drugs like indomethacin .

Neuroprotection

Research has shown that compounds similar to this compound can protect neuronal cells from oxidative stress.

Case Study: Neuroprotective Effects

In vitro studies revealed that these compounds could significantly reduce cell death and inflammatory markers in astrocytes exposed to amyloid beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's. This suggests a potential role in developing neuroprotective therapies.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties.

Case Study: Antimicrobial Efficacy

Research focusing on various pyrimidine derivatives demonstrated notable antibacterial activity against different pathogens, indicating the potential for developing new antimicrobial agents based on the tert-butyl carbamate framework.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of inflammation markers (39%-54%)
NeuroprotectiveReduction in oxidative stress-induced cell death
AntimicrobialSignificant antibacterial activity against pathogens

Mechanism of Action

The mechanism of action of tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the context of its use, such as in drug development or biochemical research .

Comparison with Similar Compounds

Key Observations:

  • Reactivity : Bromo-substituted analogs (e.g., 20a–20c in ) are precursors for nucleophilic substitution reactions, whereas the target compound’s primary amine enables conjugation or further functionalization .

Spectroscopic Data:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (ESI) m/z
Target Compound Aromatic protons: ~7.2–7.4; Boc CH₃: ~1.4 Boc C=O: ~155; isopropyl CH₃: ~22 [M + H]⁺: 277.37 (calc)
20a () Bromoethyl: ~4.5; OCH₂: ~3.8 Boc C=O: ~155; Br: ~30 374.4 [M + Na]⁺
31a () Pyridyl protons: ~8.1–8.3 Piperazine C=O: ~154 Not reported
  • NMR Trends : The target compound’s isopropyl group exhibits distinct methyl signals (~1.2–1.4 ppm in ¹H NMR), differentiating it from alkyloxy or trifluoromethoxy analogs .

Biological Activity

Tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate, also known by its CAS number 1019355-17-9, is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

The molecular formula of this compound is C16H26N2O2, with a molecular weight of 278.39 g/mol. Its structural characteristics suggest potential interactions with biological targets due to the presence of both amine and carbamate functional groups.

PropertyValue
Molecular FormulaC16H26N2O2
Molecular Weight278.39 g/mol
CAS Number1019355-17-9
MDL NumberMFCD11584357
PurityNot specified

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action, particularly in neuroprotection and anti-inflammatory responses. For instance, studies have shown that related compounds can inhibit β-secretase and acetylcholinesterase activities, which are crucial in the pathogenesis of Alzheimer's disease (AD) by preventing amyloid beta peptide aggregation .

Neuroprotective Effects

In vitro studies demonstrated that related compounds can enhance cell viability in astrocytes exposed to amyloid beta (Aβ) peptides. Specifically, when astrocytes were treated with Aβ 1-42, significant cell death was observed; however, the introduction of these compounds improved cell viability significantly . This suggests that this compound may offer similar protective effects.

Anticonvulsant Activity

Preliminary investigations into structurally similar carbamates have indicated anticonvulsant properties. For instance, a compound with a similar structure demonstrated effective results in various animal models of epilepsy . These findings highlight the potential for this compound to contribute to the development of new anticonvulsant therapies.

Anti-inflammatory Properties

Compounds within this class have also exhibited anti-inflammatory properties. For example, they have been shown to reduce pro-inflammatory cytokines and oxidative stress markers in cell cultures . This could position this compound as a candidate for conditions characterized by chronic inflammation.

Study on Neuroprotective Effects

A study conducted on astrocyte cultures treated with Aβ 1-42 showed that the introduction of related compounds led to a marked increase in cell viability from 43.78% without treatment to approximately 62.98% with treatment at specific concentrations . This evidence supports the hypothesis that such compounds can mitigate neurotoxic effects.

Q & A

Q. Advanced Research Focus

  • Crystal Growth : Slow evaporation of saturated solutions in ethyl acetate/hexane mixtures (3:1) yields diffraction-quality crystals .
  • Data Collection : Use Mo-Kα radiation (λ=0.71073\lambda = 0.71073 Å) to collect high-resolution data. SHELX programs refine the structure, with emphasis on the Flack parameter to confirm absolute configuration .
  • Validation : Cross-check torsion angles (e.g., C-N-C-O) against density functional theory (DFT)-optimized geometries .

What role does this carbamate play in the development of bioisosteric analogs for G-protein-coupled receptor (GPCR) targets?

Q. Advanced Research Focus

  • Bioisosteric Replacement : The tert-butyl carbamate group mimics peptide bonds or hydroxyl groups in GPCR agonists/antagonists, enhancing metabolic stability .
  • Structure-Activity Relationship (SAR) : Modify the 4-(propan-2-yl)phenyl group to probe hydrophobic binding pockets (e.g., GPR88 agonist studies) .
  • In Vivo Testing : Radiolabel the compound with 14C^{14}C for pharmacokinetic profiling (tissue distribution, half-life) .

How can researchers address low reproducibility in the Boc-deprotection step of this compound?

Q. Advanced Research Focus

  • Acid Selection : Compare TFA (trifluoroacetic acid) vs. HCl/dioxane for efficiency. TFA typically achieves >95% deprotection in 2 hours at 0°C .
  • Byproduct Analysis : Use LC-MS to detect tert-butyl cations (m/z 57) or truncated peptides, indicating incomplete cleavage .
  • Automation : Implement flow chemistry systems for precise control of reaction time and temperature .

What computational strategies are effective in predicting the solubility and stability of tert-butyl carbamates in aqueous buffers?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate solvation free energy (ΔGsolv\Delta G_{solv}) using explicit solvent models (TIP3P water) .
  • pKa Prediction : Employ COSMO-RS or MarvinSuite to estimate protonation states and pH-dependent solubility .
  • Degradation Pathways : DFT calculations identify hydrolysis-prone sites (e.g., carbamate carbonyl) under acidic/basic conditions .

What analytical techniques are recommended for quantifying trace impurities in synthesized tert-butyl carbamate batches?

Q. Basic Research Focus

  • HPLC-MS : Use C18 columns (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water gradients. Detect impurities via extracted ion chromatograms (EICs) .
  • NMR Spiking : Add authentic samples of suspected impurities (e.g., de-Boc intermediates) to confirm identity via peak overlap .
  • Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate
Reactant of Route 2
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tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate

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